1,3-Di([1,1'-biphenyl]-2-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H20N2O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,3-bis(2-phenylphenyl)urea |
InChI |
InChI=1S/C25H20N2O/c28-25(26-23-17-9-7-15-21(23)19-11-3-1-4-12-19)27-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H2,26,27,28) |
InChI Key |
NLSRCRURLWCNQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Molecular Structure, Conformational Analysis, and Intramolecular Interactions of 1,3 Di 1,1 Biphenyl 2 Yl Urea
Theoretical and Experimental Conformational Studies
Theoretical studies on N,N'-diphenylureas indicate a preference for the trans,trans conformation in both solution and the solid state. nih.gov X-ray crystallographic data for N,N'-diphenyl-N,N'-diethylurea show that the two urea (B33335) nitrogens adopt a geometry intermediate between trigonal and tetrahedral, with a nonplanar distortion of the amide groups of approximately 30°. nih.gov For 1,3-diphenylurea (B7728601), X-ray structure analysis reveals an orthorhombic crystal system with the space group Pna21. researchgate.net
Computational studies on model mono-ureas with ortho-substituents have shown that the dihedral angle between the urea and the aromatic group is significantly influenced by the nature of the substituent. In the absence of a substituent, a coplanar conformation is most stable. However, with substituents like fluorine or methyl at the ortho position, the most stable conformations have dihedral angles of 60° and 120°. rsc.org Given the large steric bulk of the biphenyl (B1667301) group at the ortho position in 1,3-Di([1,1'-biphenyl]-2-yl)urea, a significant deviation from planarity is expected.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. nih.govnih.gov For biphenyls with a single ortho-substituent, dynamic NMR spectroscopy has been used to determine rotational barriers, which can provide insight into the conformational dynamics of the molecule. nih.gov
Table 1: Conformational Data for Related Urea Compounds
| Compound | Method | Key Findings | Reference |
| N,N'-Diphenylurea | X-ray Crystallography | Orthorhombic crystal system, space group Pna21. | researchgate.net |
| N,N'-Diphenyl-N,N'-diethylurea | X-ray Crystallography | Nonplanar distortion of amide groups (~30°). | nih.gov |
| Ortho-substituted mono-ureas | Ab initio calculations | Dihedral angle between urea and aryl group influenced by ortho-substituent. | rsc.org |
| Biphenyls with ortho-substituents | Dynamic NMR Spectroscopy | Determination of rotational barriers. | nih.gov |
Investigation of Intramolecular Hydrogen Bonding Networks
The urea functional group has the capacity to form multiple stable hydrogen bonds, which play a crucial role in the structure and function of urea-containing compounds. nih.govnih.gov In 1,3-disubstituted ureas, the N-H groups act as hydrogen bond donors, and the carbonyl oxygen acts as a hydrogen bond acceptor.
In the solid state, 1,3-diphenylurea exhibits intermolecular N-H···O hydrogen bonds. researchgate.net Specifically, the oxygen atom of the carbonyl group is involved in two N-H···O intermolecular interactions. researchgate.net
Intramolecular hydrogen bonding is also a possibility, especially when substituents on the aryl rings can act as hydrogen bond acceptors. For instance, studies on ortho-halogenated phenylureas using Fourier-transform infrared (FTIR) spectroscopy have shown evidence of intramolecular hydrogen bonds between the N-H group and the ortho-halogen substituent. rsc.org This interaction can stabilize specific conformations. researchgate.net In the case of this compound, the second phenyl ring of the biphenyl substituent could potentially act as a weak hydrogen bond acceptor for the N-H proton, leading to a stabilized conformation.
FTIR spectroscopy is a key technique for investigating hydrogen bonding. bibliotekanauki.plresearchgate.net The stretching vibrations of the N-H and C=O groups are sensitive to their involvement in hydrogen bonds. For example, in dilute solutions where intermolecular interactions are minimized, the presence of a lower frequency N-H stretching band can indicate intramolecular hydrogen bonding. rsc.org
Table 2: Hydrogen Bonding Information for Related Urea Derivatives
| Compound/System | Technique | Type of Hydrogen Bond | Key Observation | Reference |
| 1,3-Diphenylurea | X-ray Crystallography | Intermolecular N-H···O | Carbonyl oxygen participates in two intermolecular hydrogen bonds. | researchgate.net |
| Ortho-halogenated phenylureas | FTIR Spectroscopy | Intramolecular N-H···Halogen | Shift in N-H stretching frequency indicates intramolecular hydrogen bonding. | rsc.org |
| Poly(urethane-urea)s | FTIR Spectroscopy | Inter- and Intramolecular | Temperature-dependent changes in N-H and C=O bands reveal hydrogen bond dynamics. | bibliotekanauki.plresearchgate.net |
Analysis of Steric Effects Imparted by Biphenyl Substituents
The introduction of bulky substituents at the ortho positions of the aryl rings in N,N'-diaryl ureas has profound steric implications. In this compound, the biphenyl groups are expected to exert significant steric hindrance, influencing both the conformation of the urea backbone and the rotation around the various single bonds.
The rotation around the C-N bonds of the urea moiety and the C-C bond connecting the two phenyl rings of the biphenyl group will be restricted. The barrier to rotation in biphenyl itself is experimentally determined to be around 6.0-6.5 kJ/mol. comporgchem.com However, the presence of ortho-substituents dramatically increases this rotational barrier. nih.govrsc.orgresearchgate.net For biphenyls with a single ortho-substituent, rotational barriers up to 15.4 kcal/mol have been measured. nih.gov
The steric clash between the biphenyl substituents will likely force the molecule to adopt a non-planar conformation. This disruption of planarity can have significant effects on the electronic properties and crystal packing of the molecule. nih.gov The introduction of a methyl group on one of the urea nitrogens in N-methyl-N'-1-naphthyl urea disrupts planarity due to steric clashes, leading to increased solubility. nih.gov A similar effect can be anticipated for this compound due to the bulky ortho-biphenyl groups.
Table 3: Rotational Barriers in Biphenyl and Related Compounds
| Compound | Method | Rotational Barrier | Significance | Reference |
| Biphenyl | Experimental | ~6.0-6.5 kJ/mol | Baseline for unsubstituted biphenyl. | comporgchem.com |
| Biphenyls with a single ortho-substituent | Dynamic NMR Spectroscopy | Up to 15.4 kcal/mol | Demonstrates the significant increase in rotational barrier due to ortho-substitution. | nih.gov |
| Biphenyls with heavy heteroatoms as ortho-substituents | Variable Temperature NMR | Measured free energies of activation for aryl-aryl rotation. | Provides a measure of the steric hindrance exerted by different ortho-substituents. | rsc.orgresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Di 1,1 Biphenyl 2 Yl Urea
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly FT-IR, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For 1,3-Di([1,1'-biphenyl]-2-yl)urea, the FT-IR spectrum is expected to be dominated by vibrations of the urea (B33335) moiety and the biphenyl (B1667301) substituents.
Key vibrational modes anticipated for this compound would include:
N-H Stretching: The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. In solid-state samples, hydrogen bonding can lead to a broadening and shifting of these bands to lower frequencies. For instance, in solid urea, a medium band at 3425 cm⁻¹ corresponds to the N-H out-of-phase stretching vibration, while the band at 3300 cm⁻¹ and a shoulder at 3260 cm⁻¹ are attributed to N-H in-phase stretching vibrations. mdpi.com
C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is one of the most characteristic absorptions for ureas and is typically strong. Its position is sensitive to the electronic environment and hydrogen bonding. For related ureas, this band appears in the range of 1630-1680 cm⁻¹.
N-H Bending and C-N Stretching (Amide II and III bands): These vibrations are coupled and appear at lower frequencies than the C=O stretch. The Amide II band (primarily N-H bending) is expected around 1590-1620 cm⁻¹, while the Amide III band (a mix of C-N stretching and N-H bending) is typically found between 1300 cm⁻¹ and 1400 cm⁻¹.
Aromatic C-H and C=C Stretching: The biphenyl groups will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the ortho-substituted phenyl rings are expected in the 740-780 cm⁻¹ region.
A hypothetical data table for the expected FT-IR peaks is presented below.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1590 - 1620 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-N Stretch (Amide III) | 1300 - 1400 | Medium |
| Aromatic C-H Bend | 740 - 780 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is indispensable for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide crucial information for this compound.
¹H NMR Spectroscopy:
The ¹H NMR spectrum would be characterized by signals from the urea protons and the aromatic protons of the biphenyl groups.
N-H Protons: The chemical shift of the N-H protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A broad singlet is typically expected in the range of δ 8.0-10.0 ppm.
Aromatic Protons: The two biphenyl groups would give rise to a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm). The ortho-substitution pattern would lead to distinct coupling patterns that could be resolved with high-field NMR. The protons on the two phenyl rings of each biphenyl unit would have different chemical shifts due to the restricted rotation around the C-N bond and the biphenyl C-C bond.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum would complement the ¹H NMR data, providing information on the carbon skeleton.
Carbonyl Carbon: The urea carbonyl carbon is expected to resonate in the downfield region, typically around δ 150-160 ppm. For solid urea, a peak is observed at 162.1 ppm. researchgate.net
Aromatic Carbons: The aromatic carbons of the biphenyl groups would appear in the range of δ 110-145 ppm. The carbon atoms directly attached to the nitrogen (C-N) and the carbons at the biphenyl linkage would have distinct chemical shifts.
A hypothetical data table for the expected NMR signals is provided below.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Signal 1 | 8.0 - 10.0 | Broad Singlet | N-H |
| Signal 2 | 7.0 - 8.0 | Multiplet | Aromatic H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Signal 1 | 150 - 160 | C=O |
| Signal 2 | 110 - 145 | Aromatic C |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule.
UV-Vis Absorption Spectroscopy:
The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region due to π-π* transitions within the aromatic biphenyl systems. The presence of the urea linkage may cause a slight shift in the absorption maxima compared to unsubstituted biphenyl. The extended conjugation of the biphenyl groups would likely result in absorption maxima at longer wavelengths than that of 1,3-diphenylurea (B7728601).
Fluorescence Spectroscopy:
Many aromatic ureas are known to be fluorescent. nih.gov The fluorescence spectrum would be expected to be a mirror image of the lowest energy absorption band, with the emission maximum (λ_em) at a longer wavelength than the absorption maximum (λ_abs) (Stokes shift). The fluorescence properties, including the quantum yield, would be sensitive to the molecular structure and the solvent environment. The bulky ortho-biphenyl groups might influence the excited state geometry and thus the fluorescence characteristics.
A hypothetical data table for the expected electronic spectroscopy data is presented below.
| Spectroscopy | Parameter | Expected Value |
| UV-Vis Absorption | λ_max (nm) | 250 - 300 |
| Fluorescence Emission | λ_em (nm) | > 300 |
Computational and Quantum Chemical Investigations of 1,3 Di 1,1 Biphenyl 2 Yl Urea
Density Functional Theory (DFT) and Ab Initio Methodologies
The foundational tools for a computational investigation into 1,3-Di([1,1'-biphenyl]-2-yl)urea would be Density Functional Theory (DFT) and ab initio methods. DFT, particularly with functionals like B3LYP, is a workhorse in computational chemistry, balancing accuracy and computational cost for molecules of this size. irjweb.comresearchgate.netespublisher.com It allows for the calculation of the molecule's geometric and electronic structure. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a systematically improvable, albeit more computationally intensive, approach to solving the electronic Schrödinger equation. nih.gov For a molecule with the conformational flexibility of this compound, arising from the rotation around the biphenyl (B1667301) and C-N bonds, these methods would be crucial for identifying the minimum energy conformers and understanding the potential energy surface.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
A key aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. irjweb.comschrodinger.com For this compound, a theoretical study would map the spatial distribution of the HOMO and LUMO across the molecule, identifying the likely sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized on the electron-rich urea (B33335) and biphenyl rings, while the LUMO might be distributed over the carbonyl group and the aromatic systems.
Mapping of Molecular Electrostatic Potential (MESP) Surfaces
The Molecular Electrostatic Potential (MESP) surface is an invaluable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.deresearchgate.net The MESP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are attractive to nucleophiles. researchgate.net For this compound, it is expected that the MESP would show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for hydrogen bonding and electrophilic interactions. The N-H protons would exhibit positive potential, indicating their role as hydrogen bond donors.
Calculation of Global Reactivity and Electronic Properties
From the computed HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the electronic properties of this compound. These descriptors provide a more quantitative measure of the molecule's reactivity and stability.
| Property | Formula | Description |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added to a neutral molecule. |
| Ionization Energy (IE) | -EHOMO | Energy required to remove an electron from a neutral molecule. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance of a molecule to change its electron configuration. |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic power of a molecule. |
This table presents the standard formulas for calculating global reactivity descriptors from HOMO and LUMO energies.
Calculating these values for this compound would allow for a direct comparison of its reactivity with other known urea derivatives and related compounds.
Determination of Bond Dissociation Enthalpies for Reactive Sites
Bond Dissociation Enthalpy (BDE) is the standard enthalpy change when a bond is cleaved homolytically, providing a measure of the bond's strength. ucsb.eduwikipedia.orgustc.edu.cn For this compound, calculating the BDE for the N-H and C-N bonds would be of particular interest. The N-H BDE is relevant to the molecule's antioxidant potential and its role in hydrogen atom transfer reactions. The C-N bond BDEs would provide insight into the molecule's thermal stability and potential decomposition pathways. These calculations are typically performed by computing the enthalpy of the parent molecule and its corresponding radical fragments.
Modeling Solvent Effects on Electronic Structure and Reactivity
The electronic structure and reactivity of a molecule can be significantly influenced by its environment. Computational models such as the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the properties of this compound. researchgate.net Such studies would reveal how the HOMO-LUMO gap, MESP, and global reactivity descriptors change in polar versus non-polar media, providing a more realistic picture of the molecule's behavior in solution.
Reaction Mechanisms and Intrinsic Reactivity of 1,3 Di 1,1 Biphenyl 2 Yl Urea
Mechanistic Pathways of Formation (e.g., Carbonylation Mechanisms)
The synthesis of 1,3-diaryl ureas, including 1,3-Di([1,1'-biphenyl]-2-yl)urea, is often achieved through the palladium-catalyzed oxidative carbonylation of the corresponding primary amine, in this case, 2-aminobiphenyl (B1664054). This method offers an efficient and general route to symmetrically disubstituted ureas. researchgate.netnih.gov The catalytic cycle typically involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide or, in the case of direct C-H activation, with the N-H bond of the amine.
Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) inserts into the Pd-N or Pd-C bond, forming a palladium-carbamoyl complex.
Nucleophilic Attack: A second molecule of the amine nucleophilically attacks the carbonyl carbon of the carbamoyl (B1232498) ligand.
Reductive Elimination: The desired urea (B33335) product is formed through reductive elimination, regenerating the Pd(0) catalyst.
A plausible mechanistic pathway for the formation of this compound from 2-aminobiphenyl and carbon monoxide is depicted below. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) and may employ a co-catalyst system.
| Step | Description | Intermediate |
| 1 | Coordination of 2-aminobiphenyl to the Pd(0) center. | [Pd(0)(2-aminobiphenyl)n] |
| 2 | Oxidative addition of the N-H bond to Pd(0). | [HPd(II)(2-aminobiphenylato)(L)n] |
| 3 | Insertion of CO into the Pd-N bond. | [HPd(II)(CO-2-aminobiphenylato)(L)n] |
| 4 | Nucleophilic attack by a second molecule of 2-aminobiphenyl. | [HPd(II)(urea-complex)(L)n] |
| 5 | Reductive elimination of this compound. | Pd(0) + Product |
This is a generalized mechanism and the exact intermediates and ligands (L) may vary depending on the specific catalytic system.
Alternative, though often less direct, synthetic routes to diaryl ureas exist. These include the reaction of an amine with an isocyanate, which itself can be generated in situ to avoid handling the toxic reagent. nih.gov The Curtius, Hofmann, and Lossen rearrangements of carboxylic acids, amides, or hydroxamic acids, respectively, can also lead to the formation of an isocyanate intermediate that is subsequently trapped by an amine to form the urea. beilstein-journals.org
Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer Proton Transfer (SPLET))
While phenolic compounds are well-known radical scavengers, non-phenolic compounds can also exhibit antioxidant activity through various mechanisms. nih.gov For aromatic ureas like this compound, which lack the readily donatable phenolic hydrogen, the primary mechanisms for radical scavenging are likely to involve either Hydrogen Atom Transfer (HAT) from the N-H bonds or a Single Electron Transfer followed by Proton Transfer (SPLET).
Hydrogen Atom Transfer (HAT): In the HAT mechanism, a free radical (R•) directly abstracts a hydrogen atom from the urea's N-H bond. The feasibility of this process is dependent on the N-H bond dissociation enthalpy (BDE). A lower BDE facilitates the transfer. The resulting urea radical would be stabilized by resonance delocalization across the aromatic rings.
Single Electron Transfer Proton Transfer (SPLET): The SPLET mechanism involves two distinct steps. First, an electron is transferred from the urea molecule to the radical, forming a radical cation of the urea and an anion of the radical. Subsequently, a proton is transferred from the urea radical cation to a suitable acceptor, which could be the radical anion or a solvent molecule.
The steric hindrance around the N-H bonds due to the bulky biphenyl (B1667301) groups in the 2-position likely influences the kinetics of both HAT and SPLET mechanisms. While direct experimental studies on the radical scavenging mechanism of this compound are limited, the general principles of HAT and SPLET for non-phenolic aromatic compounds provide a framework for understanding its potential antioxidant activity. nih.gov
Comparative Reactivity Studies of Biphenyl Isomers (e.g., 2-yl versus 3-yl Substitution)
The position of the urea linkage on the biphenyl ring is expected to significantly impact the reactivity of the molecule. The difference in reactivity between this compound and its isomer, 1,3-Di([1,1'-biphenyl]-3-yl)urea, can be attributed primarily to steric effects.
In the 2-yl isomer, the substituent is located ortho to the biphenyl linkage. This proximity leads to significant steric hindrance, which can:
Restrict Rotation: The rotation around the C-N bonds of the urea and the C-C bond of the biphenyl is hindered. This can affect the planarity of the molecule and the accessibility of the N-H protons.
Influence Reaction Rates: Reactions involving the urea moiety, such as deprotonation or coordination to a metal center, may be slower for the 2-yl isomer compared to the 3-yl isomer due to the bulky ortho-substituent impeding the approach of reagents. wikipedia.org
In contrast, the 3-yl isomer has the urea group in the meta position, which is sterically less demanding. This would likely result in a higher reactivity in reactions where steric hindrance is a limiting factor. For instance, in catalytic reactions where coordination to the urea nitrogen is required, the 3-yl isomer would be expected to react more readily.
| Isomer | Position of Urea Linkage | Expected Steric Hindrance | Predicted Relative Reactivity |
| This compound | Ortho | High | Lower |
| 1,3-Di([1,1'-biphenyl]-3-yl)urea | Meta | Lower | Higher |
This table presents a qualitative prediction based on general principles of steric effects.
Catalytic Transformations Involving Urea Moieties
The urea functionality is generally stable, but it can undergo various catalytic transformations.
Catalytic Hydrogenation of Urea Derivatives
The catalytic hydrogenation of urea derivatives represents a significant transformation, offering a pathway to amines and methanol. This reaction typically requires a homogeneous ruthenium catalyst, such as a pincer complex, under hydrogen pressure. The proposed mechanism involves the coordination of the urea to the ruthenium center, followed by the cleavage of the C-N and C=O bonds. This process is of interest as a potential route for the chemical recycling of CO2, from which ureas can be derived.
Supramolecular Chemistry and Crystal Engineering of 1,3 Di 1,1 Biphenyl 2 Yl Urea Architectures
Elucidation of Intermolecular Hydrogen Bonding Networks and Their Role in Assembly
The urea (B33335) moiety is a powerful and predictable hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.netaps.orgresearchgate.netiaea.org In symmetrically disubstituted aryl ureas, the most common and robust supramolecular motif is the one-dimensional hydrogen-bonded chain or "tape". Current time information in Cambridgeshire, GB.researchgate.net This is characterized by bifurcated N-H···O hydrogen bonds, where both N-H donors of one urea molecule interact with the carbonyl oxygen of a neighboring molecule.
Investigation of π-Stacking and Aromatic Interactions in Solid-State Packing
In the case of 1,3-Di([1,1'-biphenyl]-2-yl)urea, the large surface area of the biphenyl (B1667301) systems provides ample opportunity for such interactions. The specific geometry of these π-π interactions, including centroid-centroid distances and slip angles, would be a key feature of its crystal structure. researchgate.netresearchgate.net These interactions would occur between adjacent hydrogen-bonded chains, influencing how they pack together in the solid state. The interplay between the strong N-H···O hydrogen bonds and the weaker, but cumulatively significant, aromatic interactions would define the final crystal architecture.
Principles of Molecular Self-Assembly and Hierarchical Structure Formation
Molecular self-assembly is the spontaneous organization of molecules into well-defined, ordered structures driven by non-covalent interactions. cam.ac.uk For urea-based compounds, this process is hierarchical. The initial and strongest interaction is the formation of the one-dimensional hydrogen-bonded tapes. aps.org These tapes then further assemble into higher-order, three-dimensional structures through weaker interactions like π-stacking and van der Waals forces.
Crystal Engineering Strategies for Tailoring Solid-State Properties of Urea-Based Compounds
Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. researchgate.net For urea-based compounds, several strategies can be employed to tailor their solid-state properties. One common approach is the introduction of different substituents onto the aryl rings. researchgate.net This can alter the electronic properties, steric hindrance, and potential for other intermolecular interactions, thereby influencing the crystal packing and, consequently, the material's physical properties like solubility and melting point.
Another strategy involves the use of additives or different crystallization conditions to promote the formation of specific polymorphs (different crystal structures of the same compound). While no specific polymorphs of this compound have been reported, it is a common phenomenon in related diaryl ureas.
Co-crystallization and Multi-component Crystal Formation
Co-crystallization is a powerful technique in crystal engineering where a target molecule is crystallized with a second, different molecule (a co-former) to create a new crystalline phase with modified properties. nih.govnih.govsolvias.commpg.denih.gov Urea and its derivatives are excellent candidates for co-crystal formation due to their strong hydrogen-bonding capabilities. nih.govnih.govsolvias.com
While no co-crystals of this compound have been documented, it is conceivable that it could form co-crystals with suitable co-formers. Potential co-formers would be molecules that can form complementary hydrogen bonds with the urea group, such as carboxylic acids or other hydrogen bond donors/acceptors. The bulky biphenyl groups would also offer potential for π-stacking interactions with aromatic co-formers. The formation of a co-crystal would significantly alter the solid-state packing and could be used to tune properties like solubility and stability.
Impact of Molecular Packing on Supramolecular Functionality
The way in which molecules are arranged in the solid state has a profound impact on the macroscopic properties and functionality of the material. The specific hydrogen-bonding network and the nature of the aromatic interactions in the crystal lattice of this compound would determine its physical characteristics.
For instance, the density and stability of the crystal are directly related to the efficiency of the molecular packing. The arrangement of the biphenyl groups could also influence properties such as optical or electronic behavior, although this is purely speculative without experimental data. In the broader context of urea-based supramolecular materials, the control over molecular packing has been utilized to create materials with applications in areas like anion recognition and the formation of gels.
Host Guest Chemistry and Molecular Recognition Capabilities of 1,3 Di 1,1 Biphenyl 2 Yl Urea Analogs
Design Principles for Urea-Based Synthetic Receptors
The design of synthetic receptors based on the urea (B33335) framework is guided by several key principles aimed at achieving high affinity and selectivity for target guest molecules. The urea moiety itself is a powerful functional group in molecular recognition, primarily because it can act as both a hydrogen bond donor and acceptor. mdpi.comresearchgate.net This dual capability allows for the formation of precise, directional interactions with a variety of substrates. mdpi.comnih.gov
A critical design element is the preorganization of the receptor's binding site. For analogs of 1,3-Di([1,1'-biphenyl]-2-yl)urea, the bulky biphenyl (B1667301) groups flanking the central urea core play a crucial role. These aromatic systems restrict the conformational freedom of the molecule, creating a well-defined cleft or cavity that is complementary in size and shape to the intended guest. This structural rigidity minimizes the entropic penalty upon binding, leading to more stable host-guest complexes.
Characterization of Guest Binding Modes and Selectivity
The elucidation of how this compound analogs bind to guest molecules is achieved through a combination of analytical techniques in both solution and the solid state. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these interactions. Changes in the chemical shifts of the urea N-H protons upon addition of a guest anion, for instance, provide direct evidence of hydrogen bond formation and are commonly used in titration experiments to determine binding stoichiometry and association constants.
In the solid state, X-ray crystallography offers unambiguous insight into the precise three-dimensional structure of the host-guest complex. Studies on related biphenyl-bis-urea derivatives have revealed various binding motifs, including the formation of 1:1 complexes with anions. rsc.org These crystal structures can show how the host molecule encapsulates the guest, detailing the specific hydrogen bonds and other non-covalent interactions responsible for the recognition event. For example, solid-state analyses have described the formation of linear (anion–receptor)n arrays and porous frameworks, demonstrating how these simple receptors can self-assemble into complex supramolecular architectures upon guest binding. rsc.org
Selectivity in these systems arises from the specific geometry of the binding pocket created by the biphenyl units. The distance and orientation between the two urea N-H donor groups are fixed, leading to a preference for guests whose size, shape, and arrangement of hydrogen bond acceptor sites are complementary. This structural preorganization is key to discriminating between different anions, for example, preferring tetrahedral oxoanions over smaller spherical halides or linear anions.
Recognition of Neutral Molecules and Anionic Species (e.g., Fluoride (B91410), Dihydrogen Phosphate)
Analogs of this compound have demonstrated considerable efficacy in the recognition of both neutral molecules and, more prominently, various anionic species. The ability to bind anions is of particular interest due to their fundamental roles in biological and environmental systems.
The recognition of anions is primarily driven by hydrogen bonding between the electron-deficient N-H protons of the urea group and the electron-rich anion. Research on biphenyl-bis-urea derivatives has shown successful binding of anions such as acetate (B1210297) and dihydrogen phosphate (B84403) in solution. rsc.org In one study, association constants (Kₐ) in the range of 10³–10⁴ M⁻¹ were determined in DMSO solution, indicating strong complexation. rsc.org A general preference for acetate over dihydrogen phosphate was noted for the specific receptors studied. rsc.org
Other research focusing on different bis-urea hosts has demonstrated remarkable selectivity for dihydrogen phosphate (H₂PO₄⁻) over a range of other anions. elsevierpure.com This selectivity is attributed to the geometric and electronic complementarity between the host's binding site and the tetrahedral shape and hydrogen-bonding capabilities of the dihydrogen phosphate anion. elsevierpure.com The observed selectivity trend in one such system was H₂PO₄⁻ > CH₃COO⁻ > Cl⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻. elsevierpure.com Furthermore, urea-based receptors incorporating naphthalene (B1677914) units have shown the ability to sense fluoride ions, often accompanied by a distinct change in their fluorescence or absorption spectra. researchgate.net
Table 1: Association Constants for Anion Binding by Biphenyl-bis-urea Receptors in DMSO
Data derived from solution studies on biphenyl-bis-urea derivatives, showing a general range of association constants. rsc.org
Contribution of the Urea Moiety to Molecular Recognition Events
The urea moiety is the linchpin of molecular recognition in these host systems. nih.gov Its efficacy stems from the presence of two polarized N-H groups positioned proximate to a carbonyl C=O group. nih.govnih.gov This arrangement makes the urea functional group an exceptional hydrogen-bonding unit.
The two N-H groups act as convergent hydrogen bond donors. This feature is particularly effective for binding anions. For instance, the two N-H fragments can chelate a spherical anion like a halide, or more commonly, they can form two parallel hydrogen bonds to the oxygen atoms of a single carboxylate or a tetrahedral oxoanion like dihydrogen phosphate or sulfate. nih.gov This bidentate interaction is significantly stronger and more geometrically defined than a single hydrogen bond, which is a primary reason for the high affinity and selectivity of these receptors.
Simultaneously, the carbonyl oxygen of the urea can act as a hydrogen bond acceptor. mdpi.com In studies of diaryl ureas binding to proteins, the carbonyl oxygen was found to be the most frequent participant in hydrogen bonding, accepting at least one hydrogen bond in over 70% of the complexes analyzed. mdpi.com This dual donor-acceptor capability allows the urea group to establish strong, directional, and multiple points of contact with a guest, anchoring it firmly within the receptor's binding site. mdpi.comnih.gov The engagement of the urea moiety in intramolecular hydrogen bonds can also serve to rigidify the receptor's conformation, a strategy that pre-organizes the binding site for more efficient guest capture. nih.gov
Table 2: Hydrogen Bonding Contribution of the Urea Moiety in Diaryl Urea-Protein Complexes
Statistical analysis from a study of 158 diaryl urea-protein complexes, illustrating the central role of the urea group in forming hydrogen bonds. mdpi.com
Thermodynamic and Kinetic Analysis of Host-Guest Interactions
To fully understand the molecular recognition process, it is essential to quantify the forces and rates involved. Thermodynamic and kinetic analyses provide this deeper insight into the stability and mechanism of host-guest complexation.
Thermodynamic analysis primarily focuses on the stability of the host-guest complex at equilibrium. The key parameter is the association constant (Kₐ), which is a measure of the binding affinity. A higher Kₐ value signifies a more stable complex and stronger interaction. These values are typically determined through titration experiments (e.g., using NMR, UV-vis, or fluorescence spectroscopy) where the concentration of the guest is systematically varied and the response of the host is monitored. For biphenyl-bis-urea receptors, Kₐ values in the range of 10³–10⁴ M⁻¹ for anion binding have been reported, confirming strong complexation. rsc.org From the temperature dependence of Kₐ, other thermodynamic parameters like the change in enthalpy (ΔH°) and entropy (ΔS°) upon binding can be calculated, revealing whether the interaction is driven by favorable enthalpic contributions (like hydrogen bonding) or entropic factors (like the release of solvent molecules).
Kinetic analysis, on the other hand, investigates the rates of the binding (association) and unbinding (dissociation) processes. These studies provide information about the energy barrier of the complexation reaction and the lifetime of the host-guest complex. In some dynamic systems, the binding of a guest can induce a conformational change in the host, and kinetic studies can measure the rate of this switching process. nih.gov For example, the rate of isomerization between different conformers of a host can be significantly enhanced in the presence of a guest that preferentially binds to and stabilizes the transition state. nih.gov In some cases, an intermediate state in the binding process can be "kinetically trapped," allowing for its characterization before it converts to the final, thermodynamically stable complex. rsc.org These analyses are crucial for understanding the mechanism of recognition and for designing receptors for applications where binding and release rates are important, such as in sensing or catalysis.
Catalytic Applications of 1,3 Di 1,1 Biphenyl 2 Yl Urea and Its Structural Analogs
Role as Organocatalysts via Hydrogen Bonding Activation
Urea (B33335) derivatives, including 1,3-diarylureas, have become a cornerstone of organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. mdpi.comu-tokyo.ac.jp Their catalytic action stems from their ability to function as hydrogen-bond donors. The two N-H protons can form a bidentate (two-point) hydrogen bond with an electronegative atom in a substrate molecule, such as the oxygen of a carbonyl or nitro group. u-tokyo.ac.jp
This interaction activates the substrate in several ways:
Enhancing Electrophilicity : By withdrawing electron density from the hydrogen-bond acceptor atom, the catalyst makes the substrate more electrophilic and thus more susceptible to nucleophilic attack.
Stabilizing Transition States : The catalyst can stabilize the developing negative charge in the transition state of a reaction, thereby lowering the activation energy. A classic example is the stabilization of the oxyanion intermediate in additions to carbonyls. u-tokyo.ac.jp
Conformational Control : The defined geometry of the urea-substrate interaction can orient the reactants, leading to high levels of stereoselectivity in asymmetric reactions.
The effectiveness of a urea catalyst is directly related to the acidity of its N-H protons. mdpi.com Electron-withdrawing groups on the aryl rings increase the acidity, making the catalyst a stronger hydrogen-bond donor and often enhancing its reactivity. The rigid structure of compounds like 1,3-Di([1,1'-biphenyl]-2-yl)urea helps to pre-organize the N-H donors for effective binding, a crucial feature for efficient catalysis.
Anion Recognition and Activation in Organocatalytic Processes
The mechanism of hydrogen-bond-based organocatalysis is fundamentally an act of molecular recognition. rsc.orgresearchgate.net Specifically, ureas are exceptional receptors for anions or the partially negative regions of neutral molecules. rsc.orgresearchgate.net This capacity for "anion recognition" is not merely for binding but is a key step in activating substrates within a catalytic cycle. researchgate.net
Urea derivatives are particularly adept at binding Y-shaped guests, such as carboxylate anions, due to the complementary geometry of their dual N-H donor sites. nih.gov This principle has been demonstrated through the synthesis of complex macrocyclic structures containing urea functional groups designed specifically for anion binding. nih.gov Studies on these systems provide quantitative insight into the binding strength and selectivity, which underpins their catalytic function. For instance, urea-functionalized receptors show a significantly higher affinity for carboxylates compared to structurally similar receptors lacking the urea moiety, highlighting the geometric and electronic match between the urea pocket and the anion. nih.gov
The strength of this interaction can be quantified by association constants (Kₐ), as shown in the table below, where a urea-functionalized unclosed cryptand was tested for its ability to bind various anions. The data reveals strong binding for carboxylates, even in competitive solvent mixtures. nih.gov
Table 1: Anion Association Constants (Kₐ in M⁻¹) for a Urea-Functionalized Receptor in DMSO-d₆/H₂O
| Anion Guest | Association Constant (Kₐ) |
|---|---|
| Acetate (B1210297) (MeCO₂⁻) | 5970 |
| Benzoate (PhCO₂⁻) | 5180 |
| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | 160 |
| Chloride (Cl⁻) | <10 |
Data sourced from studies on a receptor with an n-butyl urea substituent. nih.gov
This ability to recognize and activate anionic species or transition states through hydrogen bonding is central to the use of diarylureas in a wide range of organocatalytic transformations.
Potential as Ligands or Co-catalysts in Metal-Mediated Transformations
Beyond their role in pure organocatalysis, diarylureas have shown significant potential as ligands and co-catalysts in reactions mediated by transition metals like palladium and gold. acs.orgnih.gov In this context, the urea moiety can play multiple roles.
In some systems, N-arylureas function as direct, sterically undemanding ligands for the metal center. Research has shown that in certain palladium-catalyzed reactions, simple N-arylureas can outperform traditional, bulky phosphine (B1218219) ligands. acs.org This was demonstrated in the heteroannulation of N-tosylbromoanilines and 1,3-dienes to form indolines, where a urea ligand enabled the reaction of diverse and sterically demanding substrates that were previously not tolerated. acs.org
Table 2: Performance of a Urea Ligand in Pd-Catalyzed Heteroannulation
| Diene Substrate | Product Yield (%) |
|---|---|
| Myrcene | 95 |
| Isoprene | 83 |
| (E)-1,3-Hexadiene | 80 |
| 2,5-Dimethyl-2,4-hexadiene | 91 |
Reaction conditions involved an N-arylurea ligand with a Pd catalyst. acs.org
In other applications, the urea group is incorporated into a bifunctional ligand, where it works cooperatively with another ligating group. For example, phosphine ligands featuring a pendant urea or squaramide group have been developed for gold(I) catalysis. nih.gov In these systems, the phosphine binds to the gold center while the urea acts as an internal co-catalyst. Its N-H groups form hydrogen bonds with the chloride ligand on the [LAuCl] precatalyst, facilitating its abstraction to generate the active cationic gold catalyst without the need for silver-based additives. nih.gov The efficiency of this process is highly dependent on the hydrogen-bonding ability of the urea or squaramide group. nih.gov
Table 3: Efficacy of Bifunctional Ligands in Gold-Catalyzed Cyclization of an Enyne
| H-Bond Donor Group on Ligand | Conversion (%) after 24h |
|---|---|
| Squaramide | >98 |
| Trifluoromethylated Urea | 90 |
| Phenyl Urea | 30 |
| No H-Bond Donor | <5 |
Data for the cycloisomerization of a 1,6-enyne using various phosphine-based gold(I) complexes without a silver additive. nih.gov
Furthermore, palladium complexes containing urea-functionalized thiolato ligands have been synthesized, where the urea units act as anion receptors. researchgate.net These receptors can bind anions like dihydrogen phosphate, and this interaction can influence the conformation and properties of the metal complex, demonstrating a sophisticated interplay between anion recognition and metal coordination. researchgate.net
Applications in Advanced Materials Science Driven by 1,3 Di 1,1 Biphenyl 2 Yl Urea Frameworks
Development of Functional Materials, including for Data Storage Technologies
While direct applications of 1,3-Di([1,1'-biphenyl]-2-yl)urea in data storage are not yet established, the broader class of urea-based supramolecular materials shows promise for functional applications, particularly in optoelectronics. nih.gov The development of materials for high-density data storage is a significant area of research, with a focus on creating systems that are long-lasting, low-energy, and high-capacity. researchgate.netmdpi.com
Functional materials based on organic molecules are being explored for memory applications. researchgate.netmdpi.com The potential for this compound in this domain stems from the intrinsic properties that can be inferred from its structure. For instance, its potential to form ferroelectric and nonlinear optical materials, as discussed below, could be harnessed for memory and optical switching devices. Materials with switchable polarization states are fundamental to certain types of non-volatile memory. semi.ac.cn The ability of urea (B33335) derivatives to self-assemble into ordered, stable structures is a key prerequisite for creating reliable and functional material systems. nih.gov
Exploration in Ferroelectric Columnar Liquid Crystals (FCLCs) and Axially Polar FCLCs
The exploration of urea derivatives in the field of liquid crystals has led to significant discoveries, particularly in the formation of axially polar ferroelectric columnar liquid crystals (AP-FCLCs). nih.govacs.org These materials are of great interest because they possess remnant and electrically invertible polar order, which could be utilized in ultrahigh-density memory devices where individual columns act as single-bit memories. semi.ac.cnnih.govnih.gov
In columnar liquid crystal phases, molecules stack to form columns, and achieving a net polarity along the column axis that can be switched by an electric field is a key objective. nih.govacs.org The urea group is instrumental in this process through its capacity for strong, directional intermolecular hydrogen bonding, which can fix the polar orientation of molecules within a column. nih.govacs.org
A landmark study on an N,N'-bis(3,4,5-trialkoxyphenyl)urea compound, a diphenylurea derivative, demonstrated that an AP-FCLC phase could be generated even from an optically inactive mixture of stereoisomers. nih.govnih.gov This was attributed to a process of "chiral self-sorting," where molecules with similar stereochemistry segregate to form single-handed helical columns. These columns then group into domains, resulting in a material that exhibits ferroelectricity, a property previously thought to require optically pure chiral molecules. nih.gov This finding significantly broadens the scope for designing ferroelectric materials based on urea frameworks. The combination of the rigid biphenyl (B1667301) groups and the hydrogen-bonding urea moiety in this compound provides a structural basis for forming the stable, ordered columns necessary for FCLC behavior.
Table 1: Key Findings in Ferroelectric Columnar Liquid Crystals with Urea Derivatives
| Finding | Significance | Relevant Structural Feature | Reference |
|---|---|---|---|
| AP-FCLC phase achieved | Demonstrates that urea compounds can form switchable, polar columnar structures suitable for memory applications. | Intermolecular hydrogen bonding of the urea group. | nih.govacs.org |
| Ferroelectricity in an optically inactive compound | Shows that chirality is not a strict prerequisite, expanding the range of potential molecules. | Chiral self-sorting into helical columns. | nih.gov |
| Polarization maintained after field removal | Confirms true ferroelectric behavior (remnant polarization), essential for non-volatile memory. | Stable, one-dimensional molecular stacking. | semi.ac.cnnih.gov |
Assessment as Nonlinear Optical (NLO) Materials
Urea and its derivatives are a well-studied class of compounds in the field of nonlinear optics (NLO). researchgate.netacs.org NLO materials are crucial for technologies like optical switching, frequency conversion, and optical data processing. nih.govripublication.com Urea itself is often used as a benchmark material for comparing the NLO properties of new organic compounds. researchgate.netnih.gov
The NLO response in the urea crystal family is primarily driven by a charge transfer mechanism, enhanced by a "push-pull" effect along hydrogen bonds that favor a head-to-tail molecular arrangement. acs.org This arrangement in a non-centrosymmetric crystal lattice is a key requirement for exhibiting second-order NLO effects like second-harmonic generation (SHG). researchgate.net The introduction of substituents to the urea core can significantly enhance these properties. Studies on various derivatives have shown first-order hyperpolarizability (β) values many times greater than that of urea, indicating a much stronger NLO response. researchgate.netnih.govajchem-a.com
The this compound molecule combines the NLO-active urea core with biphenyl groups. The extended π-system of the biphenyl rings can enhance molecular polarizability, a key factor for NLO activity. ripublication.com While specific experimental NLO data for this compound is not available, the known properties of related compounds suggest it is a promising candidate for investigation as an NLO material.
Table 2: Comparison of Calculated NLO Properties for Urea and its Derivatives
| Compound | Relative First Hyperpolarizability (β) vs. Urea | Key Structural Feature | Reference |
|---|---|---|---|
| Urea | 1 (Reference) | Carbonyl group and hydrogen bonding | researchgate.netnih.gov |
| 4-[4-(diethylamino)-benzylideneamino]-5-benzyl-2H-1,2,4-triazol-3(4H)-one (DBT) | ~56 times higher | Extended conjugation and donor-acceptor groups | researchgate.net |
| Fused Triazine Derivative (Compound 3) | ~15 times higher | Triazine and phenyl rings | nih.gov |
| Fused Triazine Derivative (Compound 5) | ~24 times higher | Triazine and phenyl rings with different linkage | nih.gov |
Note: Values are based on theoretical calculations from the cited literature and serve for comparative purposes.
Formation of Supramolecular Gels or Polymeric Structures based on Urea-Biphenyl Interactions
The formation of supramolecular gels from low-molecular-weight gelators (LMWGs) is an area of intense research due to their potential in fields like drug delivery, catalysis, and materials science. nih.gov Urea derivatives are particularly effective LMWGs because the urea functional group is an excellent hydrogen-bonding motif. nih.govtue.nl
The gelation process involves the self-assembly of LMWG molecules into one-dimensional fibrous structures through non-covalent interactions. nih.govnih.gov For urea-based compounds, this is typically driven by the formation of strong, directional, bifurcated hydrogen bonds between the N-H protons and the carbonyl oxygen of adjacent molecules. tue.nl This interaction leads to the creation of a characteristic and robust "α-tape" motif, which extends into long fibrils. nih.govrsc.org These fibrils then entangle to form a three-dimensional network that immobilizes the solvent, resulting in a gel. nih.govtue.nl
In this compound, this primary hydrogen-bonding interaction would be supplemented by other forces contributed by the biphenyl groups. These include:
π-π stacking: The aromatic biphenyl rings can stack on top of each other, providing additional stability to the assembled fibers.
Van der Waals forces: These interactions between the bulky biphenyl groups further reinforce the supramolecular structure.
The self-assembly mechanism is often a nucleation-dependent process, where molecules first form a small nucleus (e.g., a tetramer or octamer) which then grows into larger fibers. nih.govnih.govresearchgate.net The combination of strong, directional hydrogen bonds from the urea core and supplementary interactions from the biphenyl substituents makes this compound a strong candidate for forming stable supramolecular gels or polymeric assemblies.
Table 3: Intermolecular Interactions in Urea-Biphenyl Supramolecular Assembly
| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly | Reference |
|---|---|---|---|
| Hydrogen Bonding (α-tape motif) | Urea group (N-H and C=O) | Primary driving force for 1D fibril formation. | nih.govtue.nlrsc.org |
| π-π Stacking | Biphenyl rings | Stabilizes the fibrillar structure. | tue.nl |
| Van der Waals Forces | Biphenyl groups and entire molecule | Contributes to overall cohesion and network stability. | tue.nl |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-Di([1,1'-biphenyl]-2-yl)urea, and how are intermediates validated?
- Methodology : The compound is synthesized via Buchwald-Hartwig amination (Pd-catalyzed C–N coupling) using aryl halides and urea precursors. For example, intermediates like 2-bromobenzyl derivatives are coupled with biphenylamine groups under palladium catalysis. Validation involves HPLC purity checks (>95%) and 1H/13C NMR to confirm regioselectivity (e.g., absence of N,N'-disubstituted by-products) .
- Key intermediates : Arylboronic acids or brominated biphenyl precursors (e.g., 2-bromo-[1,1'-biphenyl]) are critical. Their purity is verified via mass spectrometry (MS) and thin-layer chromatography (TLC) .
Q. How can researchers characterize the structural conformation of this compound?
- Advanced techniques : Use X-ray crystallography to resolve steric hindrance from ortho-substituted biphenyl groups. If crystals are unavailable, 2D NMR (COSY, NOESY) helps assign spatial proximity of protons, particularly distinguishing urea NH signals from aromatic protons .
- Computational modeling : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental data .
Q. What are the recommended protocols for assessing the compound’s stability under varying conditions?
- Stress testing : Expose the compound to UV light, humidity (40–80% RH) , and thermal gradients (25–60°C) . Monitor degradation via HPLC-UV (e.g., tracking urea bond cleavage) and FTIR to detect carbonyl group oxidation .
- Storage : Store in inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for synthesizing this compound at scale?
- Catalyst screening : Test Pd(OAc)₂ with bulky phosphine ligands (e.g., RuPhos, XantPhos) to enhance coupling efficiency. Compare yields using microwave-assisted synthesis (shorter reaction times) vs. traditional reflux .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions. Use DoE (Design of Experiments) to balance temperature (80–120°C), solvent, and ligand ratios .
Q. What strategies address contradictions in reported biological activity data for urea-based biphenyl compounds?
- Case study : If anti-inflammatory activity varies between studies, perform dose-response assays (IC₅₀ comparisons) across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary monocytes). Use molecular docking to assess binding affinity to COX-2 or NF-κB targets, reconciling discrepancies with structural analogs .
- Meta-analysis : Cross-reference SAR (Structure-Activity Relationship) data from similar urea derivatives (e.g., 1-aryl-3-phenylurea analogs) to identify critical substituents (e.g., tert-butyl groups) influencing bioactivity .
Q. How can researchers investigate the compound’s role in asymmetric catalysis or chiral induction?
- Chirality studies : Synthesize derivatives with axially chiral biphenyl moieties and analyze enantiomeric excess via chiral HPLC or circular dichroism (CD) . Compare catalytic performance in asymmetric reactions (e.g., Michael additions) with non-chiral analogs .
- Mechanistic probes : Use deuterium labeling or kinetic isotope effects (KIE) to elucidate whether urea NH groups participate in hydrogen-bonding transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
